An In-depth Technical Guide to 2-[(4-Bromobenzyl)oxy]benzaldehyde
An In-depth Technical Guide to 2-[(4-Bromobenzyl)oxy]benzaldehyde
CAS Number: 101046-14-4
This guide provides a comprehensive technical overview of 2-[(4-Bromobenzyl)oxy]benzaldehyde, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the synthesis, characterization, reactivity, and applications of this versatile molecule, grounding all information in established scientific principles and methodologies.
Introduction and Physicochemical Properties
2-[(4-Bromobenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative featuring a 4-bromobenzyl ether at the ortho position. This unique arrangement of functional groups—an aldehyde, an ether linkage, and a brominated aromatic ring—makes it a valuable synthon for the construction of more complex molecular architectures. Its utility is particularly noted in medicinal chemistry as a precursor to bioactive compounds.[1]
The core physicochemical properties of 2-[(4-Bromobenzyl)oxy]benzaldehyde are summarized in the table below, compiled from various chemical suppliers.[2]
| Property | Value |
| CAS Number | 101046-14-4 |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol |
| Appearance | Likely a white to off-white solid |
| Purity | Typically >95% |
| Storage | Sealed in a dry environment at 2-8°C |
Synthesis via Williamson Etherification
The most direct and widely applicable method for the preparation of 2-[(4-Bromobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This robust S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] In this specific synthesis, the phenoxide of salicylaldehyde (2-hydroxybenzaldehyde) is generated in situ and subsequently alkylated with 4-bromobenzyl bromide.
The causality behind this experimental design lies in the favorable kinetics of the S(_N)2 mechanism with a primary benzylic halide like 4-bromobenzyl bromide, which minimizes the potential for competing elimination reactions. The choice of a polar aprotic solvent such as acetone or dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide. Potassium carbonate is a commonly employed weak base, sufficient to deprotonate the phenolic hydroxyl group without inducing unwanted side reactions.
Caption: Workflow for the Williamson Ether Synthesis of 2-[(4-Bromobenzyl)oxy]benzaldehyde.
Detailed Experimental Protocol:
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Reaction Setup: To a solution of salicylaldehyde (1.0 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents). Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
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Addition of Alkylating Agent: To this mixture, add 4-bromobenzyl bromide (1.1 equivalents).
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Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After completion, allow the mixture to cool to room temperature. Filter off the inorganic salts (potassium bromide and excess potassium carbonate) and wash the solid residue with a small amount of acetone.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in a suitable organic solvent like dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to yield 2-[(4-Bromobenzyl)oxy]benzaldehyde as a solid.[1]
Spectroscopic Characterization
Accurate structural elucidation is paramount. The following are the expected spectroscopic data for 2-[(4-Bromobenzyl)oxy]benzaldehyde based on the analysis of its functional groups and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the benzylic methylene protons, and the aromatic protons of the two benzene rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.9 | Doublet of doublets | 1H | Aromatic proton ortho to -CHO |
| ~7.6 | Triplet of doublets | 1H | Aromatic proton para to -CHO |
| ~7.5 | Doublet | 2H | Aromatic protons of the 4-bromobenzyl group (ortho to -CH₂-) |
| ~7.4 | Doublet | 2H | Aromatic protons of the 4-bromobenzyl group (ortho to -Br) |
| ~7.1 | Doublet | 1H | Aromatic proton ortho to the ether linkage |
| ~7.0 | Triplet | 1H | Aromatic proton meta to -CHO |
| ~5.2 | Singlet | 2H | Benzylic methylene protons (-OCH₂-) |
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¹³C NMR: The carbon NMR spectrum will be characterized by the downfield signal of the aldehyde carbonyl carbon and the signals for the aromatic and benzylic carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl carbon (C=O) |
| ~160 | Aromatic carbon attached to the ether oxygen |
| ~136 | Aromatic quaternary carbon of the 4-bromobenzyl group |
| ~133 | Aromatic CH carbon |
| ~131 | Aromatic CH carbons of the 4-bromobenzyl group |
| ~129 | Aromatic CH carbons of the 4-bromobenzyl group |
| ~128 | Aromatic CH carbon |
| ~125 | Aromatic quaternary carbon attached to the -CHO group |
| ~122 | Aromatic quaternary carbon attached to the bromine atom |
| ~121 | Aromatic CH carbon |
| ~113 | Aromatic CH carbon |
| ~70 | Benzylic methylene carbon (-OCH₂-) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aldehyde and ether functional groups, as well as absorptions typical for substituted aromatic rings.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde (Fermi doublet) |
| ~1690 | Strong | C=O stretch of the aromatic aldehyde |
| ~1600, ~1480, ~1450 | Medium to Strong | C=C stretching in the aromatic rings |
| ~1250 | Strong | Asymmetric C-O-C stretch of the aryl ether |
| ~1050 | Strong | Symmetric C-O-C stretch of the aryl ether |
| ~820 | Strong | C-H out-of-plane bending for the para-disubstituted ring |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The presence of a bromine atom will result in a characteristic M+2 isotopic peak with an intensity nearly equal to the molecular ion peak.
Caption: Predicted major fragmentation pathway for 2-[(4-Bromobenzyl)oxy]benzaldehyde.
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m/z (relative intensity): 290/292 ([M]⁺), 169/171 ([C₇H₆Br]⁺, base peak), 121 ([C₇H₅O₂]⁺), 93 ([C₇H₅O]⁺), 77 ([C₆H₅]⁺). The most characteristic fragmentation is the cleavage of the benzylic ether bond, leading to the highly stable 4-bromobenzyl cation (m/z 169/171).
Reactivity and Applications
The synthetic utility of 2-[(4-Bromobenzyl)oxy]benzaldehyde stems from the distinct reactivity of its three functional components:
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Aldehyde Group: This group is a versatile handle for a wide range of organic transformations, including nucleophilic additions, Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid.
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Benzyl Ether: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It is stable to a variety of reaction conditions but can be readily cleaved via catalytic hydrogenation when desired.
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Aryl Bromide: The bromine atom on the benzyl ring provides a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of further molecular complexity.
A significant application of related bromo-benzyloxy benzaldehyde derivatives is in medicinal chemistry, particularly as intermediates in the synthesis of non-peptide antagonists of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a crucial co-receptor for the entry of the HIV-1 virus into host cells, making its antagonists a key class of antiretroviral drugs. The structural features of 2-[(4-Bromobenzyl)oxy]benzaldehyde provide a scaffold that can be elaborated into molecules with high affinity for this receptor.
Safety and Handling
As a laboratory chemical, 2-[(4-Bromobenzyl)oxy]benzaldehyde should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.
Based on the safety data for structurally related compounds such as 4-bromobenzaldehyde and other aromatic aldehydes, the following hazards should be considered:
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Harmful if swallowed.
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Causes skin irritation.
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May cause an allergic skin reaction.
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Causes serious eye irritation.
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May cause respiratory irritation.
In case of exposure, immediate medical attention should be sought. Spills should be contained and cleaned up in accordance with standard laboratory procedures for solid chemical waste.
References
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
